4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- is a chemical compound with the molecular formula C13H20N2 and a molar mass of 204.31 g/mol. This compound is characterized by its piperidine ring structure, which is commonly found in various pharmacological agents. It is also known by several synonyms, including cis-1-benzyl-3-methyl-piperidin-4-ylamine and has a CAS number of 88915-34-8 . The compound is classified under amines, specifically as a piperidine derivative.
The synthesis of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- can be achieved through several methods. One notable approach involves the regioselective ring opening of N-benzyl-3-methyl-3,4-epoxi-piperidine. This method allows for the introduction of the phenylmethyl group at the appropriate position on the piperidine ring .
Another synthesis route described in the literature includes the reaction of 2-phenylglutaric anhydride with ammonium carbonate, followed by further transformations involving dibromoalkanes and appropriate amines to yield various derivatives of piperidine .
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice. For example, a common solvent used in these reactions is acetone, which facilitates the desired transformations while minimizing side reactions. Purification methods like column chromatography are often employed to isolate the product from reaction mixtures .
The molecular structure of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- features a piperidine ring with a methyl group at the 3-position and a phenylmethyl group at the 1-position. The stereochemistry is specified as cis, indicating that certain substituents are on the same side of the piperidine ring.
Key structural data includes:
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- can participate in various chemical reactions typical for amines and piperidine derivatives. These include nucleophilic substitutions and acylation reactions due to the presence of the amino group.
In synthetic applications, this compound can be reacted with electrophiles to form N-substituted derivatives or can undergo hydrogenation reactions to modify its functional groups further .
The mechanism of action for compounds like 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis-, particularly in biological contexts, often involves interactions with neurotransmitter receptors or enzymes. The specific mechanism may vary depending on its application but generally includes binding to specific sites on proteins that modulate physiological responses.
Research indicates that similar piperidine derivatives can exhibit activity against various biological targets, including those involved in neuropharmacology and anti-inflammatory processes .
The physical properties of 4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- include:
The chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity .
4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, cis- has several scientific uses primarily in medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its derivatives are explored for potential applications in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .
cis-4-Piperidinamine, 3-methyl-1-(phenylmethyl)-, systematically named as (3R,4R)- or (3S,4S)-1-benzyl-3-methylpiperidin-4-amine (CAS 147292-26-0 and 1039738-27-6), is a chiral piperidine derivative featuring methyl and aminomethyl groups at the C3 and C4 positions, respectively, in a cis-relative configuration on the piperidine ring. The benzyl group (phenylmethyl) attaches to the ring nitrogen (N1) [3] [4] [8]. Its molecular formula is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol [4]. The stereochemistry is critical: the cis orientation (where C3-methyl and C4-amine substituents project equatorially from the same face of the piperidine chair conformation) enhances structural complementarity with biological targets like opioid receptors. This contrasts sharply with the trans isomer, where steric clashes reduce binding efficiency [5] [7]. The SMILES string NC1CCN(CC2=CC=CC=C2)CC1C
and InChI key MGTFEKWKCLDVNN-UHFFFAOYSA-N
encode its connectivity but not stereochemistry, necessitating explicit stereodescriptors [(3R,4R) or (3S,4S)] in pharmacological contexts [8].
Table 1: Nomenclature and Stereochemical Identifiers
Property | Value |
---|---|
Systematic Name | (3R,4R)-1-Benzyl-3-methylpiperidin-4-amine |
CAS Number (racemate) | 1039738-27-6 |
CAS Number (chiral) | 1062580-52-2 (dihydrochloride salt) |
Molecular Formula | C₁₃H₂₀N₂ |
Molecular Weight | 204.31 g/mol |
Key Stereochemical Feature | cis-configuration at C3 and C4 |
SMILES | NC1CCN(CC2=CC=CC=C2)CC1C |
Piperidine scaffolds emerged as privileged structures in CNS drug discovery due to their bioavailability and conformational adaptability. Early piperidine analgesics like meperidine (1939) demonstrated the ring’s utility for mimicking morphine’s phenylpiperidine motif. The 1974 discovery of 3-methylfentanyl—a cis-3-methyl-4-anilido-N-phenethylpiperidine derivative—marked a pivotal advancement, showcasing ~400–6000× morphine’s potency depending on stereochemistry [7]. This underscored the 3-methyl-4-aminopiperidine core’s value for high-affinity μ-opioid receptor (MOR) binding. The unsubstituted analog cis-4-piperidinamine, 3-methyl-1-(phenylmethyl)- subsequently gained prominence as a key synthetic intermediate for fentanyl analogs and Janus kinase (JAK) inhibitors like tofacitinib [3] [5]. Its benzyl group facilitates nitrogen protection during synthesis, while the cis-amine enables regioselective functionalization. The 1985 US patent US4179569A documented early N-phenylamide derivatives of 4-aminopiperidines, cementing their role in opioid agonist design [2]. Estonia’s 2000s epidemic of 3-methylfentanyl overdoses (1100 deaths) tragically highlighted the clinical impact of analogs derived from this pharmacophore [7].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8